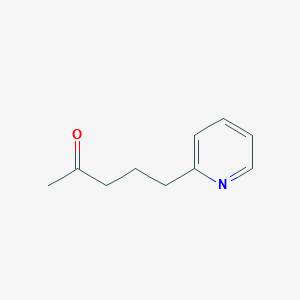
5-(2-Pyridyl)pentan-2-one
説明
5-(2-Pyridyl)pentan-2-one , also known as 2-pentanone or methyl propyl ketone (MPK) , is a ketone compound. It shares similarities with methyl ethyl ketone (MEK) but exhibits lower solvency and is relatively more expensive . Interestingly, it occurs naturally in Nicotiana tabacum (Tobacco) and is also a metabolic product of Penicillium mold growth in blue cheese .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-pentanone with 2-pyridinecarboxaldehyde . This process yields the desired compound through a condensation reaction. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Further studies are needed to enhance the efficiency of this synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C5H10O . Its structure consists of a five-carbon chain with a pyridine ring attached at the second carbon position. The ketone functional group is present at the second carbon, giving rise to its name. The 3D molecular model reveals the spatial arrangement of atoms, which influences its chemical behavior .
科学的研究の応用
Chemical Synthesis and Structural Analysis
Theoretical Study of Thermal Rearrangements : A theoretical investigation using density functional theory and high level ab initio methods was conducted on thermal rearrangements related to 5-(2-Pyridyl)pentan-2-one. This study provided insights into pyrolysis experiments and theoretical kinetic modeling, contributing to the understanding of reaction energies and product distributions at various temperatures (Bozkaya & Özkan, 2012).
Coordination in Cyclomanganation : Research on the reaction of this compound with benzylpentacarbonylmanganese under different conditions revealed insights into coordination chemistry, demonstrating the molecule's potential in forming unique structures and complexes (Tully, Main, & Nicholson, 2005).
Materials Science and Nanotechnology
Construction of Molecular Structures : Studies involving the synthesis of benzene derivatives with connections to this compound have implications for the construction of large molecular structures, potentially influencing the development of novel materials (Schwab, Noll, & Michl, 2002).
Carbon Nanotube Formation : Research into the pyrolysis of pentane, related to this compound, has demonstrated the formation of various carbonaceous materials like carbon nanotubes and nanoballs, which are significant in nanotechnology and material science (Liu, Huang, & Coville, 2002).
Biological and Medical Research
- Antiprotozoal Drug Development : Pyridyl analogues of pentamidine, which involve structures related to this compound, have been synthesized and tested for antiprotozoal activities, showing promise in drug development for diseases like trypanosomiasis (Bakunova et al., 2009).
Environmental and Corrosion Studies
- **Corrosion Inhibition Research**: Studies on the inhibitory action of Schiff’s base derivatives, including 4-(pyridin-2-ylimino) pentan-2-one, against mild steel corrosion in acidic solutions, highlight the compound's relevance in corrosion science. This research combines experimental and computational approaches to understand and improve corrosion resistance (Mrani et al., 2021).
特性
IUPAC Name |
5-pyridin-2-ylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)5-4-7-10-6-2-3-8-11-10/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAQSIAPRPFYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


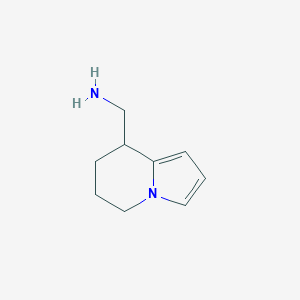
![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3301300.png)
![9H-Carbazole, 9,9'-[[1,1'-biphenyl]-4,4'-diyl]bis[3-ethenyl-](/img/structure/B3301307.png)
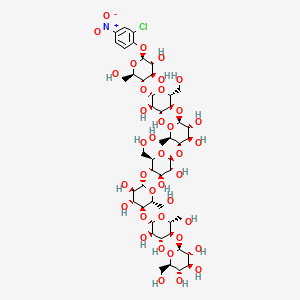

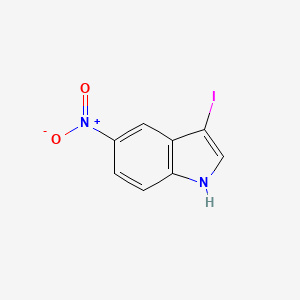

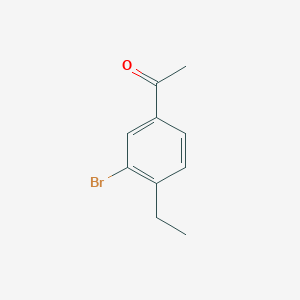
![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)
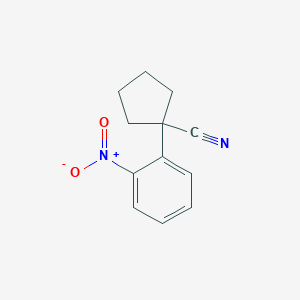
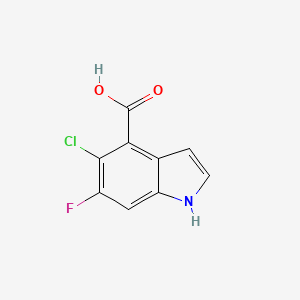
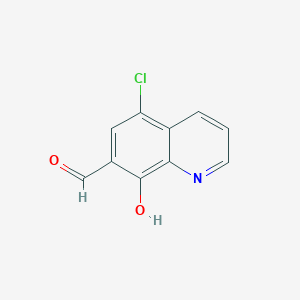
![3-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3301379.png)